REACTION_CXSMILES
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[Li+].[CH3:2]C([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[C:14]([I:16])[CH:13]=[C:12]([Cl:17])[CH:11]=1.COS(OC)(=O)=O>C1COCC1>[Cl:9][C:10]1[CH:15]=[C:14]([I:16])[CH:13]=[C:12]([Cl:17])[C:11]=1[CH3:2] |f:0.1|
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Name
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|
Quantity
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2.35 g
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Type
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reactant
|
Smiles
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ClC1=CC(=CC(=C1)I)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with EA
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Type
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WASH
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Details
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washed with 1N HCl, 1N NaOH, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
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|
Type
|
product
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Smiles
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ClC1=C(C(=CC(=C1)I)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |